molecular formula C7H7Cl2NO2S B246408 N-(2,5-dichlorophenyl)methanesulfonamide

N-(2,5-dichlorophenyl)methanesulfonamide

Cat. No.: B246408
M. Wt: 240.11 g/mol
InChI Key: KBYOLEBANUSCKX-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The compound crystallizes in the triclinic space group P1, with unit cell parameters:

  • a = 5.8889(5) Å
  • b = 8.4810(6) Å
  • c = 9.937(7) Å
  • α = 76.25(5)°
  • β = 81.91(5)°
  • γ = 79.54(5)°
  • Z = 2, V = 466.6(6) ų, Dx = 1.711 g/cm³ .

The methanesulfonamide group adopts a gauche conformation relative to the benzene ring, with the N–H bond oriented syn to the ortho-chloro substituent (C2) and anti to the meta-chloro group (C5) (Fig. 1). This contrasts with analogues like N-(2,3-dichlorophenyl)methanesulfonamide, where the N–H bond is syn to both substituents .

Table 1 : Key crystallographic parameters of this compound

Parameter Value
Space group P1 (triclinic)
Bond length: S–O 1.432–1.443 Å
Bond angle: O–S–O 119.2°
Torsion: C–S–N–Caryl 62.1°

Electronic Configuration and Resonance Stabilization

The sulfonamide group (-SO₂NH-) exhibits resonance stabilization, delocalizing electrons across the S–O and S–N bonds. Density functional theory (DFT) calculations reveal:

  • The sulfur atom adopts a tetrahedral geometry with partial double-bond character in S–O bonds (Wiberg bond index: 1.78) .
  • The ortho- and meta-chloro substituents induce electron-withdrawing effects, reducing electron density on the benzene ring (Hammett σm = 0.37, σp = 0.23) .

The HOMO is localized on the sulfonamide group (-SO₂NH-), while the LUMO resides on the chlorinated benzene ring, facilitating charge-transfer interactions in supramolecular assemblies .

Comparative Structural Analysis with Ortho/Meta/Para-Substituted Analogues

Substituent position critically influences molecular conformation and packing:

Table 2 : Conformational preferences of methanesulfonamide derivatives

Compound N–H Orientation Dihedral Angle (C–S–N–Caryl)
N-(2,5-dichlorophenyl) derivative syn to C2, anti to C5 62.1°
N-(2,3-dichlorophenyl) derivative syn to C2 and C3 74.8°
N-(3,5-dichlorophenyl) derivative anti to both C3 and C5 14.4°

The ortho-chloro group in the 2,5-dichloro derivative sterically hinders coplanarity between the sulfonamide and benzene ring, resulting in a dihedral angle of 67.8° . In contrast, the para-substituted analogue (N-(4-chlorophenyl)methanesulfonamide) achieves near-planarity (dihedral angle: 8.9°) due to reduced steric effects .

Hydrogen Bonding Patterns and Intermolecular Interactions

The crystal packing is stabilized by N–H···O hydrogen bonds (2.89 Å, 167°) between the sulfonamide NH and sulfonyl O atoms, forming infinite chains along the a-axis (Fig. 2). Additional weak C–H···O interactions (3.12 Å, 145°) contribute to layered architectures .

Table 3 : Hydrogen bond parameters

Donor–Acceptor Distance (Å) Angle (°)
N–H···O=S 2.89 167
C–Haryl···O=S 3.12 145

Intramolecular N–H···Cl interactions (3.02 Å) further stabilize the syn conformation of the N–H bond relative to the ortho-chloro group .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c1-13(11,12)10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYOLEBANUSCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(2,5-Dichlorophenyl)methanesulfonamide exhibits distinct structural and physicochemical properties compared to analogs. Below is a detailed analysis of key differences:

Substituent Position and Conformational Effects

Compound Name Substituent Positions N–H Bond Conformation Key Observations
This compound 2-Cl, 5-Cl Syn to ortho-Cl, anti to meta-Cl Stabilized by intramolecular N–H···O=S hydrogen bonds; planar sulfonamide group .
N-(2,3-Dichlorophenyl)methanesulfonamide 2-Cl, 3-Cl Syn to both ortho-Cl and meta-Cl Steric hindrance between Cl atoms induces torsional strain, reducing crystallinity .
N-(4-Chlorophenyl)methanesulfonamide 4-Cl Free rotation due to no ortho substituents Forms extended hydrogen-bonded networks; higher solubility in polar solvents .
N-(4-Fluorophenyl)methanesulfonamide 4-F Similar to 4-Cl analog Enhanced dipole moment due to fluorine’s electronegativity; stronger intermolecular interactions .

Hydrogen Bonding and Crystallographic Behavior

  • The 2,5-dichloro derivative forms N–H···O=S hydrogen bonds with adjacent molecules, leading to a dimerized crystal structure .
  • In contrast, N-(4-chlorophenyl)methanesulfonamide adopts a chain-like hydrogen-bonding network due to unrestricted rotation around the S–N bond .
  • Fluorine substitution (e.g., 4-fluoro analog) enhances hydrogen-bond strength (N–H···F interactions) but reduces thermal stability compared to chlorine derivatives .

Electronic and Steric Effects

  • Electron-withdrawing substituents (Cl, F) increase the sulfonamide group’s acidity. The 2,5-dichloro derivative has a pKa ~9.2, lower than the 4-methylphenyl analog (pKa ~10.5) due to enhanced resonance stabilization .
  • Steric effects : Ortho-substituents (e.g., 2-Cl) restrict molecular flexibility, reducing reactivity in nucleophilic substitution reactions compared to para-substituted analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,5-dichlorophenyl)methanesulfonamide, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via sulfonation of toluene with chlorosulfonic acid at 0°C, followed by reaction with 2,5-dichloroaniline in stoichiometric ratios. Post-synthesis, purity is ensured by recrystallization from ethanol, monitored by consistent melting points and spectroscopic validation (IR, NMR) . Key steps include slow evaporation for single-crystal growth (critical for X-ray studies) and rigorous washing to remove unreacted intermediates.

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

  • Methodological Answer : Single-crystal X-ray diffraction (Enraf–Nonius CAD-4 diffractometer, Mo Kα radiation) reveals a monoclinic system (space group P2₁/c) with a = 9.075 Å, b = 14.232 Å, c = 10.773 Å, and β = 90.49°. Refinement via SHELXL yields R = 0.048 and wR = 0.141. Intramolecular N–H···Cl hydrogen bonding and gauche torsions in the C–SO₂–NH–C segment are critical structural features .

Q. What spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks are observed?

  • Methodological Answer :

  • IR Spectroscopy : Strong absorption at ~3250 cm⁻¹ (N–H stretch) and ~1150–1300 cm⁻¹ (S=O symmetric/asymmetric stretches).
  • NMR : δ ~7.2–7.8 ppm (aromatic protons), δ ~3.3 ppm (SO₂–NH proton), and δ ~2.5 ppm (CH₃ in methanesulfonamide).
    Spectra must be compared to reference data from structurally analogous sulfonamides (e.g., N-(3,5-dichlorophenyl) derivatives) .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence the conformational flexibility of N-aryl methanesulfonamides?

  • Methodological Answer : The 2,5-dichloro substitution induces a gauche conformation in the C–SO₂–NH–C segment (torsion angle = 62.1°), distinct from analogs like N-(2,5-dimethylphenyl) derivatives (-61.0°). This is attributed to steric and electronic interactions between Cl substituents and the sulfonamide group. Computational modeling (DFT) can quantify torsional energy barriers .

Q. What challenges arise in refining the crystal structure of this compound, and how are anisotropic displacement parameters handled?

  • Methodological Answer : Refinement challenges include:

  • Disorder in Cl atoms : Addressed using occupancy refinement and restraints.
  • Hydrogen bonding : N–H···O(S) interactions require riding models for H atoms (Uiso = 1.2×Ueq of parent atoms).
  • Data-to-parameter ratio : High ratios (>14:1) ensure reliability. SHELXL’s restraints for NH groups prevent overfitting .

Q. How does the intramolecular N–H···Cl hydrogen bond affect the compound’s solid-state packing and solubility?

  • Methodological Answer : The N–H···Cl bond (distance ~3.2 Å) stabilizes a bent molecular geometry, reducing π-π stacking interactions. This increases solubility in polar solvents (e.g., ethanol) compared to non-hydrogen-bonded analogs. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Cl···H interactions contribute ~12% of surface area) .

Q. What computational strategies are used to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electrostatic potential maps : Identify electron-deficient regions (e.g., sulfonyl group) prone to nucleophilic attack.
  • Fukui indices : Predict sites for electrophilic/nucleophilic reactivity. For example, the sulfonamide S atom exhibits high f⁻ values, suggesting susceptibility to oxidation.
  • MD simulations : Model solvation effects in DMF or THF, critical for optimizing reaction conditions .

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